molecular formula C7H17ClN2O B1429995 2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride CAS No. 1423027-64-8

2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride

Cat. No.: B1429995
CAS No.: 1423027-64-8
M. Wt: 180.67 g/mol
InChI Key: BMIJDEDKEWYMDI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O. It is a hydrochloride salt form of 2-methyl-N-[2-(methylamino)ethyl]propanamide, which is used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride typically involves the reaction of 2-methylpropanoyl chloride with N-methyl-2-aminoethanol in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using techniques such as crystallization or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride is used in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-N-[2-(methylamino)ethyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-4-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIJDEDKEWYMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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